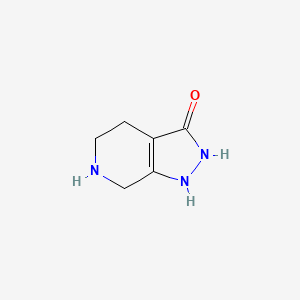

aza-THIP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est principalement reconnu pour son rôle d’antagoniste sélectif des récepteurs GABA C, tout en étant inactif aux récepteurs GABA A . Cette sélectivité en fait un outil précieux dans la recherche neurochimique, en particulier pour distinguer les effets de l’antagonisme des récepteurs GABA C de l’activité des récepteurs GABA A.

Applications De Recherche Scientifique

Aza-THIP has several scientific research applications:

Neurochemical Research: It is used to study the role of GABA C receptors in various physiological processes, including memory, pain, and sleep.

Pharmacological Studies: This compound helps in distinguishing the effects of GABA C receptor antagonism from GABA A receptor activity, aiding in the development of selective drugs.

Behavioral Studies: It is employed in behavioral pharmacology to understand the impact of GABA C receptor modulation on animal behavior.

Mécanisme D'action

L’aza-THIP exerce ses effets en se liant sélectivement aux récepteurs GABA C, inhibant leur activité. Cet antagonisme empêche l’action inhibitrice habituelle du GABA à ces récepteurs, conduisant à une signalisation neuronale modifiée. Les cibles moléculaires impliquées sont les sous-unités rho des récepteurs GABA C, qui sont distinctes des sous-unités alpha, bêta et gamma des récepteurs GABA A .

Analyse Biochimique

Biochemical Properties

Aza-THIP has been shown to interact with GABA receptors, specifically GABA C receptors . These interactions are believed to be competitive, meaning this compound competes with other molecules for binding sites on these receptors

Cellular Effects

The effects of this compound on cells are largely tied to its interactions with GABA receptors. GABA receptors play crucial roles in various cellular processes, including cell signaling pathways and gene expression . The influence of this compound on these processes could have significant implications for cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with GABA receptors. It’s suggested that this compound acts as an antagonist at GABA C receptors, meaning it binds to these receptors and inhibits their activity . This can lead to changes in gene expression and other molecular-level effects.

Méthodes De Préparation

La synthèse de l’aza-THIP implique plusieurs étapes, généralement en commençant par la formation du cycle pyrazole. Une voie de synthèse courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Les conditions réactionnelles impliquent souvent l’utilisation de solvants tels que l’éthanol ou le méthanol, et de catalyseurs tels que des acides ou des bases pour faciliter le processus de cyclisation . Les méthodes de production industrielle peuvent impliquer l’optimisation de ces conditions réactionnelles afin d’augmenter le rendement et la pureté, en garantissant que le composé est adapté à la recherche et aux applications thérapeutiques potentielles.

Analyse Des Réactions Chimiques

L’aza-THIP subit diverses réactions chimiques, notamment :

Réactions de substitution : Il peut participer à des réactions de substitution nucléophile, où des nucléophiles remplacent des groupes fonctionnels spécifiques sur la molécule.

Oxydation et réduction : L’this compound peut être oxydé ou réduit dans des conditions spécifiques, modifiant sa structure chimique et ses propriétés.

Addition aza-Michael : Cette réaction implique l’addition de l’this compound à des atomes de carbone électrophile, formant de nouvelles liaisons carbone-azote

Les réactifs couramment utilisés dans ces réactions comprennent des acides ou des bases forts, des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés.

4. Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique :

Recherche neurochimique : Il est utilisé pour étudier le rôle des récepteurs GABA C dans divers processus physiologiques, notamment la mémoire, la douleur et le sommeil.

Études pharmacologiques : L’this compound aide à distinguer les effets de l’antagonisme des récepteurs GABA C de l’activité des récepteurs GABA A, ce qui contribue au développement de médicaments sélectifs.

Études comportementales : Il est utilisé en pharmacologie comportementale pour comprendre l’impact de la modulation des récepteurs GABA C sur le comportement animal.

Comparaison Avec Des Composés Similaires

L’aza-THIP est unique dans sa sélectivité pour les récepteurs GABA C. Des composés similaires comprennent :

THIP (4,5,6,7-tétrahydroisoxazolo[5,4-c]pyridin-3-ol) : Un agoniste des récepteurs GABA A, mais qui agit également sur les récepteurs GABA C.

TPMPA (acide (1,2,5,6-tétrahydropyridin-4-yl)méthylphosphinique) : Un autre antagoniste des récepteurs GABA C avec des propriétés structurelles différentes.

La sélectivité de l’this compound pour les récepteurs GABA C et son inactivité aux récepteurs GABA A en font un outil précieux pour des investigations neurochimiques spécifiques.

Propriétés

IUPAC Name |

1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h7H,1-3H2,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMMUUFLHUEUKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717441 |

Source

|

| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654666-65-6 |

Source

|

| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride](/img/structure/B605658.png)

![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)

![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide](/img/structure/B605674.png)